4-Phenylpyridine N-oxide

Asymmetric Catalysis Epoxidation Catalyst Stability

Choose 4-Phenylpyridine N-oxide (4-PPNO) when enantioselectivity and catalyst longevity are critical. Its para-phenyl substituent delivers unique steric and electronic properties (predicted pKa 0.89±0.10) that PyO or 4-PicO cannot replicate. 4-PPNO is the proven additive for Jacobsen-Katsuki epoxidation (up to 87% ee) and chiral β-nitronitrile synthesis (90% ee, 87% yield), acting as both axial ligand and cyanide activator while preventing catalyst degradation. For robust, scalable asymmetric processes, 4-PPNO is the definitive choice.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 1131-61-9
Cat. No. B075289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyridine N-oxide
CAS1131-61-9
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-]
InChIInChI=1S/C11H9NO/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyVZOPVKZLLGMDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpyridine N-oxide (CAS 1131-61-9) Procurement Guide: Key Properties and Strategic Sourcing Considerations


4-Phenylpyridine N-oxide (4-PPNO, CAS 1131-61-9) is a heterocyclic aromatic amine N-oxide, specifically a pyridine ring with a phenyl substituent at the 4-position and an N-oxide functional group. This compound is a solid at room temperature with a melting point of 153-155 °C . It is primarily utilized as a specialized additive and co-catalyst in asymmetric catalysis, where its unique electronic and steric properties enable enhanced reaction outcomes compared to unsubstituted or less bulky pyridine N-oxides .

Why Unsubstituted or Simple 4-Alkyl Pyridine N-Oxides Cannot Replace 4-Phenylpyridine N-oxide in Demanding Applications


Direct substitution of 4-Phenylpyridine N-oxide with unsubstituted pyridine N-oxide (PyO) or 4-methylpyridine N-oxide (4-PicO) is not advisable for applications requiring high enantioselectivity or catalyst longevity. The phenyl group at the 4-position imparts a unique combination of electronic and steric properties that are critical for its function as an additive [1]. Specifically, its bulkier steric profile and distinct electron-donating ability (manifested by a predicted pKa of 0.89±0.10 ) influence coordination geometry and stabilize key catalytic intermediates in ways that smaller 4-substituents (e.g., -H, -CH3, -OCH3) cannot replicate [2]. Furthermore, the para-phenyl substitution directs a specific nitration mechanism (conjugated acid) that differs from its ortho- and meta-phenyl isomers, underscoring the regiospecific nature of its chemical behavior [3].

Quantitative Performance Benchmarks: Where 4-Phenylpyridine N-oxide Outperforms Common Alternatives


Superior Catalyst Longevity vs. N-Methylmorpholine N-Oxide (NMO) in Asymmetric Epoxidation

In the asymmetric epoxidation of 6-cyano-2,2-dimethyl-2H-1-benzopyran using Jacobsen-type (salen)Mn(III) catalysts, the NaOCl/4-PPNO oxidant system was found to not degrade the catalyst, in direct contrast to the m-CPBA/NMO system which caused catalyst degradation [1].

Asymmetric Catalysis Epoxidation Catalyst Stability

Enhanced Enantioselectivity in Epoxidation with Jacobsen Catalyst vs. Alternative Oxidant Systems

Using 4-phenylpyridine N-oxide (4-PPNO) as a co-catalyst with Jacobsen's (salen)Mn(III) catalyst in the epoxidation of 6-cyano-2,2-dimethyl-2H-1-benzopyran, high enantioselectivities were achieved [1]. This performance is notable in the context of asymmetric epoxidation, where achieving high enantiomeric excess (ee) is paramount. For comparison, epoxidation of substituted styrenes using alternative oxidant systems can yield a wide range of ee values (e.g., 30–92% ee [2]), highlighting the specific advantage of the 4-PPNO additive system for this substrate class.

Asymmetric Epoxidation Enantioselectivity Jacobsen Catalyst

High Yield and Exceptional Enantioselectivity in Asymmetric Hydrocyanation vs. Alternative Additives

In the asymmetric hydrocyanation of nitroolefins catalyzed by a chiral Al(III) salen complex, using 4-phenylpyridine N-oxide as an additive resulted in an excellent yield of 87% and high enantioselectivity of 90% for the conversion of (2-nitrovinyl)cyclohexane to its corresponding β-nitronitrile [1]. This performance is attributed to the dual role of 4-PPNO as an axial ligand and an activator for the cyanide source (TMSCN), a mechanism not universally shared by other common N-oxide additives [1].

Asymmetric Hydrocyanation Aluminum Catalysis Nitroolefins

Unique Nitration Mechanism Differentiating 4-Phenyl from 2- and 3-Phenyl Isomers

Quantum chemical calculations on phenyl-substituted pyridine N-oxide derivatives reveal a fundamental mechanistic difference. While 2- and 3-phenyl derivatives undergo nitration via a free base mechanism, 4-phenylpyridine-N-oxide is calculated to undergo nitration via a conjugated acid mechanism [1]. This regiospecific reactivity is a direct consequence of the phenyl group's position and its electronic influence on the pyridine N-oxide core.

Reaction Mechanism Nitration Computational Chemistry

Stable Photoinduced Electron Transfer (PET) Radicals: A Distinguishing Photophysical Property

4-Phenylpyridine N-oxide (ppno) was demonstrated to possess photoinduced electron transfer (PET) properties, a first for a simple pyridine N-oxide group [1]. The radical generated from ppno, formed by PET from the oxygen atom to the 4-phenyl-pyridine moiety, remained stable in the dark in air for at least two weeks [1]. This long-lived radical stability is a notable feature that distinguishes it from many other photoresponsive molecules.

Photoinduced Electron Transfer Photochromism Radical Stability

Definitive Application Scenarios for 4-Phenylpyridine N-oxide Based on Quantitative Evidence


Asymmetric Epoxidation of Unfunctionalized Olefins for API Synthesis

4-Phenylpyridine N-oxide is the additive of choice for the Jacobsen-Katsuki asymmetric epoxidation when high enantioselectivity and catalyst longevity are critical, such as in the synthesis of chiral epoxides used in pharmaceuticals like the HIV protease inhibitor Crixivan®. The evidence shows that 4-PPNO not only enables high enantioselectivities (up to 87% ee) [1] but also, unlike other additives like NMO, prevents catalyst degradation [2], ensuring robust and scalable processes [3].

Asymmetric Hydrocyanation of Nitroolefins for Chiral β-Nitronitrile Production

For the synthesis of chiral β-nitronitriles, key intermediates for β-amino acids and other nitrogen-containing compounds, 4-Phenylpyridine N-oxide is a proven superior additive. It enables high yields (87%) and exceptional enantioselectivity (90%) in the hydrocyanation of nitroolefins catalyzed by chiral Al(III) salen complexes [4]. Its dual role as an axial ligand and cyanide source activator is a specific, advantageous mechanism that alternative N-oxides may not replicate [4].

Development of Photoresponsive Materials and Radical-Based Systems

The unique and stable photoinduced electron transfer (PET) properties of 4-Phenylpyridine N-oxide, which generates an air-stable radical for at least two weeks, make it a compelling building block for novel photoresponsive materials [5]. Its ability to act as both an electron-withdrawing group and an electron donor upon coordination further expands its utility in designing advanced functional materials for optical switching or energy conversion applications [5].

Regiospecific Functionalization via Electrophilic Aromatic Substitution (Nitration)

Researchers targeting selective functionalization of pyridine N-oxides should select 4-Phenylpyridine N-oxide when a nitration reaction is planned. Its unique propensity to nitrate via a conjugated acid mechanism, distinct from the free base mechanism of its 2- and 3-phenyl isomers, provides a predictable and regiospecific synthetic outcome [6]. This can be exploited for the controlled synthesis of complex molecular architectures.

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